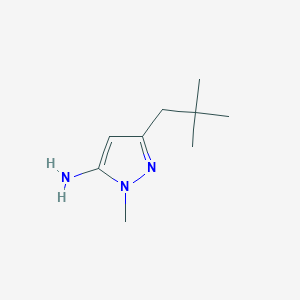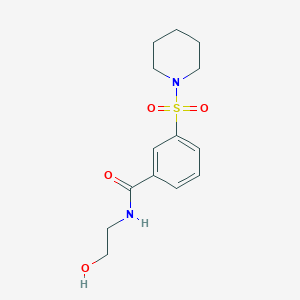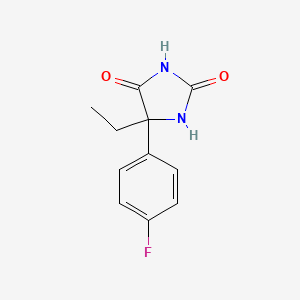
5-(2,2-dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a chemical compound belonging to the class of pyrazolines. It is a white crystalline solid with a melting point of 145-146°C and a molecular weight of 151.21 g/mol. It is soluble in methanol, ethanol and acetone, but insoluble in water. This compound is a versatile molecule that has many applications in scientific research. In
Applications De Recherche Scientifique
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine has been used in scientific research as a model compound for the study of the mechanism of action of drugs. It has been used to study the metabolism of drugs, to investigate the effects of drugs on the central nervous system, and for the development of new pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is not yet fully understood. However, it is believed that it acts as an agonist of the GABA receptor, which is a type of neurotransmitter receptor found in the central nervous system. This means that it binds to the GABA receptor and activates it, resulting in an increase in the activity of the receptor. In addition, it has been suggested that it may also act as an antagonist at the NMDA receptor, which is another type of neurotransmitter receptor found in the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a sedative effect in animal studies. It has also been shown to have anticonvulsant and anxiolytic effects, as well as anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine in lab experiments is that it is a relatively simple compound to synthesize and is relatively inexpensive. However, it is not soluble in water, which can be a limitation when performing certain experiments. In addition, the mechanism of action of the compound is not yet fully understood, which can limit its use in some experiments.
Orientations Futures
The future directions for 5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine include further research into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research into its potential therapeutic applications, such as its potential use as an anticonvulsant or anxiolytic, is warranted. Other potential future directions include the development of more efficient synthesis methods and the development of new derivatives with improved properties.
Méthodes De Synthèse
5-(2,2-Dimethylpropyl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine can be synthesized by a two-step reaction involving the condensation of 2-methyl-2-propanol and 2-methyl-2-butanol with 2-chloroacetophenone in the presence of an acid catalyst, followed by the reaction of the resulting intermediate with hydrazine. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Propriétés
IUPAC Name |
5-(2,2-dimethylpropyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)6-7-5-8(10)12(4)11-7/h5H,6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQRUOHKCMNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)
![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)



![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)